2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile
CAS No.: 561305-83-7
VCID: VC6310436
Molecular Formula: C13H8BrNOS
Molecular Weight: 306.18
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile likely involves multi-step organic synthesis techniques. Common methods might include condensation reactions between appropriate thiophene derivatives and bromophenyl compounds, followed by introduction of the nitrile group. Specific synthesis routes would depend on available starting materials and desired reaction conditions. Potential ApplicationsCompounds with similar structures, such as those containing thiophene rings and nitrile functionalities, have shown promise in various fields:
Research FindingsWhile specific research findings on 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile are not available, related compounds have been studied extensively:
|
---|---|
CAS No. | 561305-83-7 |
Product Name | 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile |
Molecular Formula | C13H8BrNOS |
Molecular Weight | 306.18 |
IUPAC Name | 2-(4-bromophenyl)-3-oxo-3-thiophen-2-ylpropanenitrile |
Standard InChI | InChI=1S/C13H8BrNOS/c14-10-5-3-9(4-6-10)11(8-15)13(16)12-2-1-7-17-12/h1-7,11H |
Standard InChIKey | HQTUQNVFGUYRQA-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C(=O)C(C#N)C2=CC=C(C=C2)Br |
Solubility | not available |
PubChem Compound | 3540560 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume